N-(1-ADAMANTYL)-N'-(2-PIPERIDINOETHYL)UREA
Description
N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that combines the structural features of adamantane and piperidine Adamantane is known for its rigid, diamond-like structure, while piperidine is a six-membered ring containing nitrogen
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c22-17(19-4-7-21-5-2-1-3-6-21)20-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQRTFGNBDVMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 1-adamantylamine with 2-piperidinoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the urea moiety or other functional groups.
Substitution: The adamantyl and piperidinoethyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structural features could be exploited for designing new pharmaceuticals.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could provide rigidity and stability, while the piperidinoethyl group might enhance binding affinity or solubility.
Comparison with Similar Compounds
Similar Compounds
N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)CARBAMATE: Similar structure but with a carbamate group instead of a urea group.
N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)AMINE: Similar structure but with an amine group instead of a urea group.
Uniqueness
N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to the combination of the adamantyl and piperidinoethyl groups, which can impart specific physical and chemical properties. The urea moiety also provides additional hydrogen bonding capabilities, which can influence its interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
